6-O-Methacryloyl-1,2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

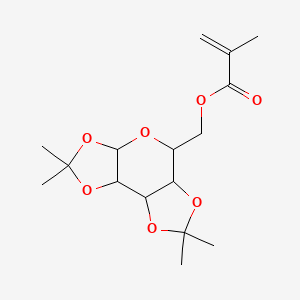

6-O-Methacryloyl-1,2 is a methacrylate derivative that has gained significant attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methacryloyl group attached to the 6th position of a sugar molecule, which imparts distinct reactivity and functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methacryloyl-1,2 typically involves the esterification of a hydroxyl group at the 6th position of a sugar molecule with methacryloyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an inert solvent like dichloromethane and maintaining the reaction mixture at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of methacrylate derivatives, including this compound, can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the reaction of methacryloyl chloride with the corresponding alcohol in a tubular reactor, with efficient mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions

6-O-Methacryloyl-1,2 undergoes various chemical reactions, including:

Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methacrylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV light conditions.

Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Polymerization: Polymers with methacrylate backbones.

Hydrolysis: Methacrylic acid and the corresponding alcohol.

Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

6-O-Methacryloyl-1,2 has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.

Biomedical Engineering: Employed in the development of hydrogels for tissue engineering, drug delivery systems, and wound healing applications.

Material Science: Utilized in the fabrication of advanced materials with specific mechanical and chemical properties.

Nanotechnology: Incorporated into nanostructured materials for targeted drug delivery and imaging applications.

Mechanism of Action

The mechanism of action of 6-O-Methacryloyl-1,2 primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of stable polymeric structures. These polymers can interact with biological tissues, providing structural support and facilitating cell adhesion and proliferation. The molecular targets and pathways involved include the interaction of the polymer with cellular receptors and the extracellular matrix .

Comparison with Similar Compounds

Similar Compounds

Methacryloyl Sucrose: Another methacrylate derivative with similar polymerization properties.

Gelatin Methacryloyl (GelMA): A widely used methacrylate derivative in biomedical applications.

Uniqueness

6-O-Methacryloyl-1,2 is unique due to its specific structure, which allows for precise control over polymerization and functionalization. Compared to other methacrylate derivatives, it offers distinct advantages in terms of biocompatibility and versatility in various applications .

Properties

Molecular Formula |

C16H24O7 |

|---|---|

Molecular Weight |

328.36 g/mol |

IUPAC Name |

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3 |

InChI Key |

RKFOJTMVZFAYQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)

![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)